4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
Description
Significance of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic systems are paramount in pharmaceutical development as they often form the structural core of many biologically active compounds. fiveable.me Their unique three-dimensional arrangements allow for precise interactions with biological targets, thereby enhancing the efficacy and selectivity of drugs. fiveable.me The incorporation of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, into these fused rings enhances their reactivity and provides diverse opportunities for functionalization. fiveable.me This versatility makes them valuable building blocks in the synthesis of new chemical entities.
The fusion of heterocyclic rings often results in rigid, planar structures that can interact more efficiently with biological targets, a desirable characteristic in the design of drugs for complex diseases. ias.ac.in These systems can be tailored through synthetic modifications to optimize pharmacokinetic properties and reduce potential side effects, streamlining the drug discovery process. nih.gov Many heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, indicating their recurring presence in a wide array of therapeutic agents across different disease areas. nih.gov
Taxonomy and Research Landscape of Pyrazolopyridine Isomers
Pyrazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. mdpi.com This fusion can occur in several ways, leading to various isomers, including pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine. mdpi.com Each isomeric scaffold possesses a unique electronic distribution and spatial arrangement of nitrogen atoms, which in turn influences its chemical reactivity and biological activity.
The research landscape for pyrazolopyridine isomers is extensive, with a significant number of publications and patents dedicated to their synthesis and application. For instance, the 1H-pyrazolo[3,4-b]pyridine scaffold alone has been described in over 5,500 references, including 2,400 patents. mdpi.com The diverse substitution patterns possible on these rings allow for the creation of large libraries of compounds for biological screening. mdpi.comurl.edu
Positioning of the 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Core in Contemporary Chemical Research
Within the broader family of pyrazolopyridines, the this compound core has emerged as a particularly valuable building block in synthetic and medicinal chemistry. The presence of a bromine atom at the 4-position and an amine group at the 3-position provides two key points for chemical modification. The bromine atom is a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The amine group can be readily acylated, alkylated, or used in the formation of other functional groups.
This specific scaffold is of interest due to its structural similarity to purine, a key component of nucleic acids and a frequent binding motif in various proteins. rsc.org This resemblance makes pyrazolo[4,3-c]pyridine derivatives promising candidates for targeting purine-binding sites in enzymes such as kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.
Evolution of Research Interests in Substituted Pyrazolo[4,3-c]pyridines
Initial research into pyrazolo[4,3-c]pyridines focused on their fundamental synthesis and characterization. Over time, as the potential of this scaffold in medicinal chemistry became more apparent, research efforts shifted towards the development of more complex and functionally diverse derivatives.
A significant advancement in this area has been the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to modify the pyrazolo[4,3-c]pyridine core. These methods allow for the precise and efficient introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR).
Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives as inhibitors of protein-protein interactions (PPIs), a challenging but increasingly important area of drug discovery. acs.org For example, derivatives of this scaffold have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites, demonstrating their potential as novel therapeutic agents for neglected tropical diseases. acs.org The evolution of research in this field continues to uncover new biological targets and therapeutic applications for this versatile heterocyclic system.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASNHFNYJHFLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900863-28-7 | |
| Record name | 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Amine and Analogues
Strategies for Constructing the Pyrazolo[4,3-c]pyridine Ring System
The formation of the fused pyrazolo[4,3-c]pyridine skeleton is a critical step in the synthesis of the target molecule. Chemists have developed several robust methods to achieve this, primarily centered around cycloaddition and condensation reactions, multicomponent approaches, and transition metal-catalyzed cyclizations. These strategies offer versatility in accessing a variety of substituted pyrazolopyridine derivatives. The construction of this ring system can be approached in two main ways: by forming the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) derivative or by constructing the pyridine ring onto a pyrazole precursor. beilstein-journals.org
Cycloaddition reactions represent a powerful tool for the construction of the pyrazolo[4,3-c]pyridine core. Intramolecular nitrile oxide cycloaddition (INOC) reactions, for instance, have been successfully employed to create fused heterocyclic systems. mdpi.com This approach typically involves the generation of a nitrile oxide from an oxime precursor, which then undergoes an intramolecular cycloaddition with a tethered alkene or alkyne to form the bicyclic ring system.
Condensation reactions are another cornerstone in the synthesis of pyrazolopyridines. A common strategy involves the reaction of a suitably substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comcdnsciencepub.com For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold through a Michael addition followed by intramolecular cyclization and dehydration. nih.gov While this example illustrates the formation of a different isomer, similar principles can be applied to the synthesis of the pyrazolo[4,3-c]pyridine system by carefully selecting the starting materials. The condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives is a fundamental approach to pyridine ring synthesis, which can be adapted for fused systems. baranlab.org
A notable method involves the treatment of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and an amine base, which yields a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov This reaction proceeds under mild conditions at room temperature and allows for a degree of regiocontrol over the cyclization by varying the electrophile and solvent combination. nih.gov
| Reaction Type | Key Reactants | Conditions | Outcome |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Aldoximes with tethered unsaturation | Oxidation to nitrile oxide, intramolecular cycloaddition | Fused pyrazolo-oxazole systems |
| Condensation | 5-Aminopyrazoles and 1,3-dicarbonyls | Acidic or basic catalysis, often with heating | Pyrazolopyridine core structure |
| Cyclization of Hydrazones | 3-Acylpyridine N-oxide tosylhydrazones | Electrophilic additive, amine base, room temperature | Mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines |
Multicomponent reactions (MCRs) have gained significant attention in heterocyclic chemistry due to their efficiency in constructing complex molecules in a single step, which saves time and resources while minimizing waste. researchgate.netnih.gov Several MCRs have been developed for the synthesis of pyrazolopyridine scaffolds. These reactions often involve the in situ generation of a key intermediate that undergoes subsequent cyclization to form the desired fused ring system.
One such approach involves the reaction of 3-aminopyrazol-5-ones with substituted salicylic (B10762653) aldehydes and an active methylene (B1212753) compound like acetylacetic ester. nih.gov This three-component reaction, typically catalyzed by a base such as piperidine (B6355638) in acetic acid, leads to the formation of complex polyheterocyclic systems containing a pyrazolopyridine core. nih.gov Another example is the four-component reaction of arylglyoxals, electron-rich pyrazol-5-amines, aromatic amines, and a cyclic 1,3-dione, which can yield highly substituted pyrazolo[3,4-b]pyridine derivatives. nih.gov
A one-pot multicomponent procedure for synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines involves the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type cross-coupling conditions. beilstein-journals.orgresearchgate.net This method demonstrates the power of combining multiple reaction steps into a single, efficient process.
| Number of Components | Reactants | Catalyst/Conditions | Product |
| Three | 3-Aminopyrazol-5-ones, salicylic aldehydes, acetylacetic ester | Piperidine, acetic acid, reflux | Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridin-1,6-diones |
| Four | Arylglyoxals, pyrazol-5-amines, aromatic amines, cyclic 1,3-diones | Acetic acid, microwave | Highly substituted pyrazolo[3,4-b]pyridines |
| Three | 5-Chloro-pyrazole-4-carbaldehyde, terminal alkyne, tert-butylamine | Pd catalyst, microwave | 6-Substituted pyrazolo[4,3-c]pyridines |
Transition metal catalysis offers a powerful and versatile platform for the synthesis of pyrazolo[4,3-c]pyridines. rsc.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through catalytic cycles, enabling the construction of the heterocyclic core with high efficiency and selectivity.
Palladium- and nickel-catalyzed annulation reactions have been successfully employed. For instance, the annulation of alkynes with tert-butyl 4-iodopyrazolocarboximines, catalyzed by either NiBr2(PPh3)2/Zn or PdCl2(PhCN)2, provides rapid access to polyfunctionalized pyrazolo[3,4-c]pyridines. acs.org This reaction proceeds in moderate to good yields and highlights the utility of these catalysts in forming complex heterocyclic structures.
Another significant transition metal-catalyzed approach is the Sonogashira cross-coupling reaction, which can be integrated into a one-pot synthesis of pyrazolo[4,3-c]pyridines. beilstein-journals.org This reaction, followed by a ring-closure step, allows for the efficient construction of the bicyclic system from easily accessible pyrazole precursors. beilstein-journals.org The use of pyrazolopyridine ligands in transition metal catalysis is also an area of active research, with these ligands demonstrating the ability to fine-tune reactivity and selectivity in various bond-forming reactions. researchgate.net
| Metal Catalyst | Reaction Type | Substrates | Outcome |
| Palladium/Nickel | Annulation | 4-Iodopyrazolocarboximines and alkynes | Polyfunctionalized pyrazolo[3,4-c]pyridines |
| Palladium | Sonogashira Coupling/Cyclization | 5-Chloro-pyrazole-4-carbaldehydes and terminal alkynes | 6-Substituted pyrazolo[4,3-c]pyridines |
| Gold | Cyclization | Alkynyl norbornene derivatives | Benzofused (hetero)arenes |
Regioselective Introduction of Bromine and Amine Functionalities
Once the pyrazolo[4,3-c]pyridine core is assembled, the next crucial steps involve the regioselective introduction of the bromine atom at the 4-position and the amine group at the 3-position.
The regioselective bromination of heterocyclic compounds is a well-established field, with various reagents and conditions available to achieve the desired substitution pattern. For pyrazolo[1,5-a]pyrimidines, an efficient and mild method for regioselective C3-bromination has been developed using potassium bromide and a hypervalent iodine(iii) reagent in water at ambient temperature. nih.gov This method offers excellent yields and high regioselectivity. A similar strategy could potentially be adapted for the bromination of the pyrazolo[4,3-c]pyridine system.
Electrophilic bromination using reagents such as N-bromosuccinimide (NBS) is a common method for introducing bromine onto aromatic and heteroaromatic rings. The position of bromination is directed by the electronic properties of the ring system and any existing substituents. The synthesis of 3,6-dibromo-1H-pyrazolo[4,3-c]pyridine has been reported, indicating that direct bromination of the core structure is feasible. sigmaaldrich.com
Alternatively, a pre-formed pyrazolo[4,3-c]pyridine with a suitable leaving group at the 3-position, such as a halogen, can undergo nucleophilic aromatic substitution with an amine source. Copper-catalyzed coupling reactions are also effective for forming C-N bonds. For instance, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has been coupled with various sulfonamides using copper iodide as a catalyst to produce the corresponding 3-amino derivatives. growingscience.com A similar approach could be envisioned for the 3-amination of a 3-bromo or 3-iodo-pyrazolo[4,3-c]pyridine intermediate.
Post-Synthetic Functionalization of the 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Scaffold
The this compound core offers multiple sites for post-synthetic modification, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies. The primary handles for functionalization are the pyrazole nitrogen atoms, the C4-bromine atom, and the peripheral C-H bonds.
N-Alkylation and Protection Group Chemistry on the Pyrazole Nitrogen
The pyrazole moiety of the scaffold contains two nitrogen atoms (N1 and N2) that can potentially undergo alkylation. Selective functionalization of these positions is crucial for modulating the physicochemical properties and biological activity of the resulting compounds. The regioselectivity of N-alkylation is often influenced by the steric and electronic nature of the alkylating agent and the reaction conditions.
In related pyrazolopyridine systems, selective N-alkylation has been achieved using a variety of alkyl halides and other electrophiles in the presence of a base. The choice of base, such as sodium hydride or potassium carbonate, can influence the N1/N2 selectivity. Furthermore, the use of protecting groups on one of the pyrazole nitrogens can allow for the specific functionalization of the other. Common protecting groups for pyrazoles include the trityl, mesyl, and p-methoxybenzyl (PMB) groups, which can be selectively introduced and later removed under specific conditions to allow for further derivatization.
| Reagent | Base | Position(s) Functionalized | Notes |
| Alkyl Halide (e.g., MeI, BnBr) | NaH, K2CO3 | N1 and/or N2 | Mixture of isomers often obtained. |
| Trityl Chloride | Et3N | N1 | Bulky group favors the less hindered position. |
| Mesyl Chloride | Pyridine | N1 | Can be removed with a suitable nucleophile. |
| PMB-Cl | NaH | N1/N2 | Cleavable under oxidative or acidic conditions. |
Cross-Coupling Reactions at the C4-Bromine Site (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the coupling of the C4-bromo position with various boronic acids or esters, leading to the introduction of aryl, heteroaryl, or alkyl groups. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent like dioxane, toluene, or DMF. Microwave irradiation can often accelerate these reactions. The electronic and steric properties of the boronic acid can influence the reaction efficiency.
Buchwald-Hartwig Amination: This reaction provides a route to C4-aminated derivatives by coupling the C4-bromo scaffold with a variety of primary and secondary amines. This transformation is also palladium-catalyzed, often utilizing bulky phosphine (B1218219) ligands such as XPhos, SPhos, or BINAP to facilitate the C-N bond formation. A strong base, typically sodium or lithium tert-butoxide, is required. This methodology allows for the introduction of a diverse array of amino functionalities, which can be critical for biological activity.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Product |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | 4-Aryl/Heteroaryl-1H-pyrazolo[4,3-c]pyridin-3-amine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, SPhos | NaOt-Bu, LiHMDS | 4-(Amino)-1H-pyrazolo[4,3-c]pyridin-3-amine |
C-H Activation and Vectorial Functionalization at Peripheral Positions
In addition to the more classical cross-coupling approaches, direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of heterocyclic scaffolds. This approach avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at positions that might be difficult to access through other means.
For the pyrazolo[4,3-c]pyridine core, C-H activation can potentially be directed to the pyridine ring. The regioselectivity of such reactions is often guided by the inherent electronic properties of the ring system or by the use of a directing group. Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, are commonly employed for C-H functionalization. These reactions can enable the introduction of aryl, alkyl, or other functional groups directly onto the pyridine portion of the molecule, providing a rapid means to expand the chemical space around the core scaffold. The specific conditions, including the choice of catalyst, oxidant, and directing group (if any), are critical for achieving the desired regioselectivity and yield.
Structure Activity Relationship Sar Studies of 4 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Amine Derivatives
Systematic Elucidation of Pharmacophoric Elements
The biological activity of derivatives based on the 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine core is profoundly influenced by the nature and position of its substituents. Each component of the molecule—the C4-bromine, the C3-amine, substitutions at the N1 position, and modifications on the pyridine (B92270) ring—plays a distinct role in molecular recognition and biological function.
The bromine atom at the C4 position is a defining feature of the scaffold, exerting significant influence through multiple mechanisms. Firstly, it serves as a crucial synthetic handle, enabling extensive diversification of the molecule through modern cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around this position to optimize interactions with target proteins. nih.gov
From a molecular interaction perspective, the C4 position is critical. SAR studies on related 2H-pyrazolo[4,3-c]pyridines have shown that increasing the steric bulk at this position can lead to a gradual reduction or complete loss of biological activity. nih.gov This suggests that the C4 position is located in a sterically constrained pocket of the target binding site. The bromine atom, with its specific size and electronegativity, may represent an optimal balance for potency. Furthermore, as a halogen, it has the potential to engage in halogen bonding—a non-covalent interaction with electron-donating atoms like oxygen or nitrogen on the protein target—which can significantly enhance binding affinity and selectivity. In the development of inhibitors for the PEX14-PEX5 protein-protein interaction, substitutions at an analogous position on an appended naphthalene (B1677914) ring were found to be crucial for high-affinity binding. acs.org
The C3-amine group is a fundamental pharmacophoric element, acting as a key hydrogen bond donor. In numerous kinase and protein-protein interaction inhibitors, a free amino group on a pyrazole (B372694) or related heterocyclic ring is essential for anchoring the molecule into the binding site. nih.gov This group often forms a critical hydrogen bond with a backbone carbonyl oxygen or an amino acid side chain (e.g., asparagine or glutamine) in the target protein. acs.org
The importance of this moiety is highlighted in studies where its modification or replacement leads to a dramatic loss of activity. For instance, in a study on pyrazolo[4,3-c]pyridine-based PPI inhibitors, the amide NH proton of a substituent attached to the core scaffold was observed to form an important interaction with an asparagine residue via a water molecule, underscoring the role of hydrogen bonding in this region. acs.org The C3-amine provides a primary interaction point that ensures the correct orientation of the entire ligand within the binding pocket, allowing other parts of the molecule to make productive secondary contacts.
The N1 position of the pyrazole ring is typically directed towards the solvent-exposed region of a binding site, making it an attractive point for modification to improve physicochemical properties, such as solubility, without disrupting core binding interactions. acs.org SAR studies on pyrazolo[4,3-c]pyridine derivatives as PEX14-PEX5 inhibitors explored various substituents at this position. acs.org
The research demonstrated that an unsubstituted N1-H was well-tolerated. acs.org The introduction of small alkyl chains, such as a hydroxyethyl (B10761427) group, did not yield superior activity compared to the parent N1-phenyl substituted compound. acs.org This suggests that for this particular biological target, the N1 position does not engage in critical interactions within a deep pocket, but rather can be used to fine-tune properties or explore broader, shallow surface features of the protein. In contrast, the regioisomeric N2-substituted derivatives showed significantly diminished or no activity, confirming that the N1-H tautomer and its substitution pattern are critical for maintaining the correct geometry for biological recognition. acs.org
| Compound | N1-Substituent | Core Scaffold | Inhibition EC50 (µM) |
|---|---|---|---|
| Hit Compound 1 | Indole-5-yl | Pyrazolo[4,3-c]pyridine | 265 |
| Derivative 3 | -H | Pyrazolo[4,3-c]pyridine | >500 |
| Derivative 4 | -CH2CH2OH | Pyrazolo[4,3-c]pyridine | >500 |
Data sourced from a study on PEX14-PEX5 PPI inhibitors, where the core was functionalized at C3 and N1. The data indicates that large aromatic groups or specific polar groups at N1 can be more favorable than small or no substituents for this target. acs.org
The pyridine portion of the scaffold offers additional vectors for chemical modification at the C6 and C7 positions, allowing for the optimization of potency and selectivity. In a study of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, the introduction of various aryl groups at the C7 position via Suzuki cross-coupling reactions led to a range of antiproliferative activities against several cancer cell lines. nih.gov
| Compound | C7-Substituent | GI50 (µM) vs. MV4-11 Cells |
|---|---|---|
| Derivative A | -H | >10 |
| Derivative B | 4-Methoxyphenyl | 2.2 |
| Derivative C | 4-Hydroxyphenyl | 1.6 |
| Derivative D | Thiophen-2-yl | 4.5 |
Data adapted from a study on the antiproliferative effects of substituted 2H-pyrazolo[4,3-c]pyridines. nih.gov
Application of Fragment-Based Drug Discovery (FBDD) Principles
The this compound core is an ideal starting point for a Fragment-Based Drug Discovery (FBDD) campaign. rsc.orgrsc.org FBDD involves identifying low-molecular-weight fragments that bind weakly to a biological target and then elaborating or "growing" them into more potent, lead-like molecules.
The title compound embodies key principles of a successful fragment:
Multiple Growth Vectors: The scaffold presents several points for chemical elaboration. The C4-bromine is a prime vector for growth into a nearby pocket using cross-coupling chemistry. The N1-H allows for substitution into solvent-exposed regions. The C3-amine can be acylated or otherwise modified. Finally, the C6 and C7 positions on the pyridine ring offer further vectors for optimization. rsc.orgrsc.org
High Ligand Efficiency: The core pyrazolopyridine structure is rigid and has a high proportion of heavy atoms involved in binding, ensuring that it makes efficient use of its molecular weight to achieve affinity.
Synthetic Tractability: The presence of the bromine atom facilitates the rapid generation of a library of analogs, allowing for efficient exploration of the SAR around the core fragment. rsc.org
An FBDD approach using this scaffold would involve screening the core fragment to identify a binding "hit." Subsequent steps would use structural biology techniques (like X-ray crystallography) to visualize the fragment's binding mode. This information would then guide the synthetic chemistry, growing the fragment along one or more vectors to pick up additional favorable interactions and develop a high-affinity ligand.
Mechanisms of Biological Action of 4 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Amine and Derivatives
Interactions with Key Molecular Targets
The pyrazolopyridine scaffold is recognized as a versatile pharmacophore capable of interacting with multiple biological targets, primarily enzymes and protein-protein interfaces.
The pyrazolopyridine core structure is a bioisostere of purine, enabling it to fit into the ATP-binding pockets of various protein kinases. This interaction is typically competitive, blocking the binding of ATP and thereby inhibiting the kinase's phosphorylating activity.
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been specifically developed as kinase inhibitors. For instance, 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) derivatives have been identified as novel inhibitors of Extracellular signal-regulated kinases (ERK1/2). nih.gov Additionally, N-pyridyl pyrazolo[4,3-c]pyridine compounds have been developed as potent pan-Pim kinase inhibitors. nih.gov The activity of these compounds is often determined by the nature of the substituents on the core scaffold, which can be modified to enhance potency and selectivity for specific kinases.
Other isomers of pyrazolopyridine have also demonstrated significant kinase inhibitory activity. For example, certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov Similarly, derivatives of pyrazolo[3,4-d]pyrimidine have been reported as potent inhibitors of Src family kinases.
Table 1: Examples of Kinase Inhibition by Pyrazolopyridine Derivatives
| Compound Class | Target Kinase(s) | Reported IC₅₀/Kᵢ Values |
|---|---|---|
| 1H-Pyrazolo[4,3-c]pyridin-6-yl urea derivatives | ERK1/2 | Potent inhibition reported nih.gov |
| N-pyridyl pyrazolo[4,3-c]pyridines | Pan-Pim Kinase | Potent inhibition reported nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 / CDK9 | 1.630 µM / 0.262 µM nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 / CDK9 | 0.460 µM / 0.801 µM nih.gov |
This table is for illustrative purposes and includes data for various pyrazolopyridine scaffolds.
Beyond kinases, derivatives of the pyrazolo[4,3-c]pyridine scaffold have been shown to be effective inhibitors of carbonic anhydrases (CAs). mdpi.comnih.govresearchgate.net Sulfonamide derivatives, in particular, are a well-established class of CA inhibitors. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction.
A study on pyrazolo[4,3-c]pyridine sulfonamides demonstrated their inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.comnih.gov Some of these derivatives showed greater potency than the standard CA inhibitor Acetazolamide against specific isoforms. mdpi.com These compounds were also found to be active against bacterial β- and γ-CAs, suggesting potential applications as novel antibacterial agents. mdpi.comnih.gov
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 1f | 4.9 | 12.1 | 30.5 | 45.7 |
| 1g | 6.8 | 134.5 | 154.7 | 105.4 |
| 1h | 8.2 | 215.7 | 187.9 | 121.2 |
| 1k | 9.7 | 18.3 | 28.9 | 36.4 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Data extracted from Angeli, A. et al. (2022). mdpi.com
A novel mechanism of action for the pyrazolo[4,3-c]pyridine scaffold is the disruption of protein-protein interactions (PPIs). This represents a challenging area of drug discovery, and the pyrazolo[4,3-c]pyridine core has provided a viable starting point for developing PPI inhibitors.
Specifically, derivatives of pyrazolo[4,3-c]pyridine have been identified as the first small-molecule inhibitors of the PEX14–PEX5 PPI in Trypanosoma parasites. acs.org This interaction is crucial for the import of enzymes into the glycosome, an organelle essential for the parasite's energy metabolism. By binding to the PEX14 protein, these compounds prevent its interaction with PEX5, leading to the mislocalization of glycosomal enzymes and ultimately, parasite death. acs.org Docking studies suggest that the pyrazolo[4,3-c]pyridine scaffold forms favorable π–π stacking interactions with key phenylalanine residues in the PEX14 binding pocket. acs.org
Downstream Cellular Pathway Perturbations
By engaging with molecular targets like kinases and other enzymes, pyrazolopyridine derivatives can trigger significant changes in cellular signaling pathways, affecting fundamental processes such as cell proliferation and survival.
Inhibition of cell cycle-regulating kinases, such as CDKs, by pyrazolopyridine compounds can lead to cell cycle arrest. For example, pyrazolo[3,4-b]pyridine derivatives that inhibit CDK2 and/or CDK9 have been shown to cause arrest at various phases of the cell cycle. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides, a related class of compounds, were found to induce cell cycle arrest in the G0/G1 or S phase in different cancer cell lines. mdpi.com A pyrazolo[3,4-d]pyridazine derivative was also reported to induce Sub G1 and G2/M cell cycle arrest in lung cancer cells. nih.gov These findings indicate that the pyrazolopyridine scaffold can be functionalized to create compounds that effectively halt cell division.
The perturbation of key cellular pathways by pyrazolopyridine derivatives can ultimately lead to the induction of apoptosis, or programmed cell death. This is a crucial mechanism for the anti-cancer activity of many therapeutic agents.
The induction of apoptosis has been observed with several classes of pyrazolopyridine-related compounds. Pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins, key regulators of the intrinsic apoptotic pathway. nih.gov Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides demonstrated pro-apoptotic activity through the externalization of phosphatidylserine (B164497) and changes in mitochondrial membrane potential in various cancer cell lines. mdpi.com The ability of pyrazolo[3,4-d]pyrimidine compounds to induce apoptosis has also been demonstrated in different hematological malignancies. documentsdelivered.com This pro-apoptotic activity is often a direct consequence of the inhibition of survival signaling pathways controlled by kinases or the induction of irreparable cellular stress.
Receptor Binding and Ligand Activity Profiling
The biological activity of pyrazolo[4,3-c]pyridine derivatives is intrinsically linked to their ability to bind with high affinity and specificity to the active or allosteric sites of target proteins. The profiling of these interactions has been a key focus of research, leading to the identification of potent inhibitors of protein-protein interactions and enzyme inhibitors.
A notable area of investigation for pyrazolo[4,3-c]pyridine derivatives has been their role as inhibitors of the PEX14–PEX5 protein–protein interaction (PPI). acs.org This interaction is crucial for the import of proteins into glycosomes, which are organelles essential for the survival of trypanosomatid parasites, the causative agents of diseases such as sleeping sickness and Chagas disease. acs.org By disrupting this PPI, these compounds can interfere with vital metabolic processes in the parasites, leading to their death. acs.org
In a structure-based drug discovery approach, a pyrazolo[4,3-c]pyridine derivative was identified as a hit compound that binds to the PEX14 protein. acs.org The binding affinity of this initial hit was modest, with a dissociation constant (KD) of 163 μM as determined by NMR chemical shift perturbation analysis. acs.org However, medicinal chemistry optimization led to the development of more potent inhibitors. The binding of these compounds to PEX14 is characterized by π–π stacking interactions between the central pyrazolo[4,3-c]pyridine scaffold and key phenylalanine residues (Phe17 and Phe34) in the protein's binding pocket. acs.org
The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the molecular determinants of their binding affinity. For instance, the substitution pattern on the pyrazole (B372694) ring was found to be critical for activity. The N-1 regioisomer was shown to be active, while the corresponding N-2 regioisomer displayed significantly reduced inhibitory activity. acs.org Furthermore, the introduction of various substituents at different positions of the pyrazolo[4,3-c]pyridine core has been explored to enhance binding affinity and selectivity.
| Compound/Derivative | Target | Assay | Activity |
| Pyrazolo[4,3-c]pyridine derivative 1 | TbPEX14–PEX5 PPI | AlphaScreen | EC50 = 265 μM |
| Pyrazolo[4,3-c]pyridine derivative 1 | TcPEX14–PEX5 PPI | AlphaScreen | EC50 = 539 μM |
| Pyrazolo[4,3-c]pyridine derivative 1 | TbPEX14 | NMR CSP | KD = 163 μM |
| Hybrid molecule 29 | TbPEX14–PEX5 PPI | AlphaScreen | Superior activity to parent compounds |
In addition to their activity as PPI inhibitors, other pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridines, have been extensively studied as kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold is considered a bioisostere of the adenine (B156593) base of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding site of kinases. nih.gov For example, derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in the proliferation and differentiation of cells. nih.gov
Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain derivatives have shown interesting inhibitory activity against cytosolic human CA isoforms I and II, as well as bacterial CAs. nih.gov The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov
The broad spectrum of biological activities exhibited by pyrazolo[4,3-c]pyridine derivatives underscores the therapeutic potential of this heterocyclic scaffold. researchgate.net While specific receptor binding and ligand activity data for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine remain to be fully elucidated in the public domain, the extensive research on its analogs provides a strong foundation for future investigations into its biological mechanisms of action.
Pharmacological and Biological Applications in Preclinical Research
Anticancer Research Endeavors
The pyrazolo[4,3-c]pyridine core is a recognized scaffold in the design of anticancer agents, primarily due to its utility as a hinge-binding motif in kinase inhibitors.
In Vitro Growth Inhibition Across Various Cancer Cell Lines
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated antiproliferative activity against various human cancer cell lines. For instance, a series of novel pyrazolo[4,3-c]pyridine derivatives were synthesized and showed potent activity against human breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines. nih.gov One of the most active compounds exhibited IC₅₀ values of 1.937 µg/mL and 3.695 µg/mL against MCF-7 and HepG2 cells, respectively, while another analog showed an IC₅₀ of 2.914 µg/mL against the HCT-116 cell line. nih.gov
Table 1: In Vitro Anticancer Activity of Representative Pyrazolo[4,3-c]pyridine Derivatives nih.gov
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 1.937 |
| HepG2 (Liver) | 3.695 | |
| Derivative B | HCT-116 (Colon) | 2.914 |
| Doxorubicin (Standard) | MCF-7 (Breast) | 4.162 |
| HepG2 (Liver) | 3.832 |
Targeting Specific Oncogenic Kinases (e.g., TRKs, RSK2, CDK2)
The pyrazolopyridine framework is a key component of numerous kinase inhibitors. nih.gov Specifically, derivatives of 1H-pyrazolo[4,3-c]pyridine have been developed as potent inhibitors of extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling pathway often dysregulated in cancer. nih.gov Researchers at Merck reported the optimization of 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) derivatives as novel ERK inhibitors, building upon a previously identified indazole-based compound. nih.gov While specific data for TRK, RSK2, or CDK2 inhibition by 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is not available, the broader class of pyrazole-containing heterocycles is well-established as inhibitors of these kinases. nih.gov
Antiproliferative and Cytotoxic Mechanisms in Cancer Models
The anticancer effects of pyrazolo[4,3-c]pyridine derivatives are often linked to the induction of apoptosis and cell cycle arrest. The broader family of pyrazolo-fused heterocycles, such as pyrazolo[4,3-c]quinolines, have been identified as Topoisomerase II inhibitors, which leads to a high level of cytotoxicity and antitumor activity. researchgate.net This mechanism involves the interference with DNA replication and repair, ultimately triggering programmed cell death in rapidly dividing cancer cells.
Investigations into Anti-inflammatory and Immunomodulatory Potency
The pyrazolo[4,3-c]pyridine scaffold and its analogs have been explored for their anti-inflammatory properties. A general review of pyrazolo[4,3-c]heterocyclic derivatives indicates their potential as anti-inflammatory agents. eurekaselect.com More specifically, related pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage models. nih.gov This inhibition of NO, a key inflammatory mediator, is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, suggesting a mechanism for their anti-inflammatory effects. nih.gov
Research in Antimicrobial Agents (Antibacterial, Antiviral, Antifungal)
The therapeutic potential of pyrazolo[4,3-c]pyridines extends to antimicrobial applications. Reviews of this chemical family have noted their investigation as antimicrobial and antiviral agents. nih.govontosight.ai One study focused on pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of bacterial carbonic anhydrases (CAs). mdpi.com Several of these derivatives showed potent inhibition against β-CAs and γ-CAs from various bacterial strains, including E. coli. mdpi.com This novel mechanism of action presents an alternative approach to combatting bacterial growth and overcoming drug resistance. mdpi.com
Table 2: Inhibition of Bacterial Carbonic Anhydrases by a Pyrazolo[4,3-c]pyridine Sulfonamide Derivative (Compound 1b) mdpi.com
| Bacterial CA Isoform | Source Organism | Kᵢ (nM) |
|---|---|---|
| γ-CA | E. coli | 57.8 |
| β-CA | Burkholderia pseudomallei | 134.5 |
Exploration in Neurodegenerative Disease Models
While research into the application of this compound in neurodegenerative diseases is still emerging, the broader class of pyrazolopyridine derivatives has been investigated for potential therapeutic benefits in conditions like Alzheimer's disease. nih.gov The diverse biological activities of this scaffold, including kinase inhibition and anti-inflammatory effects, target pathways that are also implicated in the pathology of neurodegenerative disorders, suggesting a potential avenue for future research. ontosight.ai
Studies on Antioxidant Properties and Reactive Oxygen Species Modulation
Preclinical research into the antioxidant properties of the specific compound This compound is currently limited. While the broader class of pyrazole (B372694) and fused pyrazole heterocyclic systems has been a subject of interest for their diverse pharmacological activities, including antioxidant potential, specific studies on this particular brominated pyrazolopyridine derivative are not extensively documented in publicly available scientific literature. nih.gov
Generally, the antioxidant activity of heterocyclic compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, or to chelate metal ions that catalyze oxidative reactions. The electronic properties and structural features of the pyrazolopyridine scaffold, such as the presence of nitrogen atoms and the potential for delocalization of electrons, suggest that derivatives of this class could possess radical scavenging capabilities.
For instance, studies on other classes of nitrogen-containing heterocyclic compounds have demonstrated significant antioxidant activity. Research on various thiazole, pyridine (B92270), and pyrazole derivatives has shown their potential to scavenge free radicals, with some compounds exhibiting activity comparable to standard antioxidants like ascorbic acid. nih.gov In one study, novel synthesized pyrazole and oxo-pyrimidine derivatives were evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with some showing excellent results. Similarly, research on thiazolo[4,5-b]pyridine (B1357651) derivatives has also explored their antioxidant potential. pensoft.net
However, it is crucial to note that these findings are for related but structurally distinct heterocyclic systems. The specific contribution of the bromine substituent at the 4-position and the amine group at the 3-position of the 1H-pyrazolo[4,3-c]pyridine core to its antioxidant or reactive oxygen species (ROS) modulating effects has not been specifically elucidated. Therefore, while the general class of compounds shows promise, dedicated preclinical studies, including in vitro assays such as DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and cellular antioxidant activity assays, are required to determine the antioxidant profile of This compound and its derivatives.
Novel Applications in Chemical Probes for Biological Systems
The development of novel chemical probes is essential for visualizing and understanding complex biological processes. The pyrazolopyridine scaffold, due to its rigid structure and favorable photophysical properties upon appropriate substitution, has emerged as a promising core for the design of fluorescent and other types of molecular probes. While specific applications of This compound as a chemical probe are not yet widely reported, research on isomeric pyrazolopyridine structures highlights the potential of this heterocyclic system in probe development.
Fluorescent Probes for Ion Detection:
A significant area of application for pyrazolopyridine derivatives is in the development of fluorescent chemosensors for the detection of metal ions. For example, novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and shown to be effective fluorescent probes for cation detection. nih.govacs.org These probes exhibit strong blue light emission and can detect metal ions such as Cu2+, Co2+, Ni2+, and Hg2+ through fluorescence quenching. nih.gov One particular probe demonstrated high sensitivity for Cu2+ at nanomolar concentrations, and this interaction was reversible, showcasing its potential as a molecular switch. nih.govacs.org
Probes for Bioimaging:
The pyrazolopyridine core has also been utilized in the development of probes for in vivo imaging. A radiofluorinated probe based on a pyrazol-4-yl-pyridine core has been identified for imaging the muscarinic acetylcholine (B1216132) receptor M4 (M4 PAMs) using Positron Emission Tomography (PET). nih.gov This demonstrates the utility of the pyrazolopyridine scaffold in designing probes for neurological targets. Furthermore, novel pyrazolo[3,4-b]pyridines have been synthesized and shown to have an affinity for β-amyloid plaques, suggesting their potential as imaging agents for Alzheimer's disease. mdpi.com
The synthetic versatility of the pyrazolo[4,3-c]pyridine skeleton, including the potential for substitution at various positions, offers a platform for tuning the photophysical and biological targeting properties of potential probes. The bromine atom in This compound provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce fluorophores or targeting moieties. The amino group also offers a site for derivatization. These features make This compound an attractive starting material for the synthesis of a new generation of chemical probes for biological systems.
Computational and Theoretical Studies on 4 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Amine
Molecular Docking and Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, providing insights into its potential biological activity.
Research on related pyrazolopyridine scaffolds has demonstrated the utility of this approach. For instance, derivatives of pyrazolo[3,4-b]pyridine have been docked into the active sites of various kinases, such as Tropomyosin receptor kinase A (TRKA) and TANK-binding kinase 1 (TBK1), to predict their inhibitory potential. nih.govnih.govtandfonline.com These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. nih.govacs.org
For this compound, a hypothetical molecular docking study against a kinase target, for example, would likely show the pyrazolopyridine core forming hydrogen bonds with backbone residues in the hinge region of the ATP-binding site. The 3-amino group is a potential hydrogen bond donor, while the nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings can act as hydrogen bond acceptors. The bromo-substituent at the 4-position could be involved in halogen bonding or occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Parameter | Value |
| Target Protein | Example Kinase (e.g., TRKA) |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Interactions | |
| Hydrogen Bonds | Amino group with backbone carbonyl of hinge residue; Pyridine nitrogen with backbone NH of hinge residue. |
| Hydrophobic Interactions | Pyrazolopyridine core with hydrophobic residues in the active site. |
| Halogen Bonds | Bromine atom with an electron-rich residue. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.
For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and lipophilic properties. These descriptors would then be correlated with experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov
Studies on related pyrazolopyridine and pyrazole derivatives have successfully employed QSAR to guide the design of more potent inhibitors. nih.govnih.govresearchgate.netnih.gov For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed the importance of specific electronic and topological descriptors for activity. nih.gov A hypothetical QSAR model for pyrazolo[4,3-c]pyridine derivatives might indicate that increased hydrophobicity at the 4-position and the presence of a hydrogen bond donor at the 3-position are beneficial for activity.
Table 2: Example of a QSAR Model for a Series of Pyrazolo[4,3-c]pyridine Derivatives
| Statistical Parameter | Value |
| R² (Coefficient of Determination) | 0.89 |
| Q² (Cross-validated R²) | 0.75 |
| Key Descriptors | |
| LogP | Positive correlation |
| Number of Hydrogen Bond Donors | Positive correlation |
| Molecular Weight | Negative correlation |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding mode predicted by molecular docking, analyze conformational changes in the protein and ligand, and estimate the binding free energy. nih.govresearchgate.net
Furthermore, advanced MD techniques can be used to study the kinetics of ligand binding and unbinding (k_on and k_off rates). boisestate.edu A longer residence time (lower k_off) is often associated with improved drug efficacy. boisestate.edu Simulations could reveal the dissociation pathway of this compound from its target, providing insights for designing modifications that could prolong its binding. boisestate.edu
Table 3: Typical Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Result |
| Simulation Length | 100 ns |
| Average Ligand RMSD | < 2.0 Å |
| Average Protein RMSD | < 3.0 Å |
| Key Interaction Stability | Hydrogen bonds with hinge residues maintained > 90% of simulation time |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol |
Density Functional Theory (DFT) and Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) and other quantum chemical methods are used to calculate the electronic properties of a molecule, such as its geometry, charge distribution, and orbital energies (HOMO and LUMO). beilstein-journals.org This information is valuable for understanding the reactivity of a molecule and its potential to interact with a biological target.
For this compound, DFT calculations could be used to optimize its three-dimensional structure and determine the partial charges on each atom. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are important for electrostatic interactions with the target protein. The energies of the HOMO and LUMO orbitals can provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
These calculations are also fundamental for parameterizing the force fields used in molecular dynamics simulations and for developing more accurate QSAR models. ingentaconnect.com
Table 4: Representative Data from a DFT Calculation on this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
| Electrostatic Potential | |
| Negative Potential | Around the nitrogen atoms of the pyrazole and pyridine rings. |
| Positive Potential | Around the amino group hydrogens. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in lead optimization. These predictions help to identify potential liabilities of a drug candidate early in the discovery process, saving time and resources. Various computational models are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
For this compound, in silico ADME predictions would provide a preliminary assessment of its drug-likeness. For example, adherence to Lipinski's Rule of Five would be checked. Models could predict that the compound has good oral bioavailability due to its relatively small size and moderate lipophilicity. Predictions might also highlight potential metabolic sites, such as the amino group or the aromatic rings. This information would be invaluable for designing analogs with an improved pharmacokinetic profile. researchgate.netamazonaws.com
Table 5: Predicted ADME Properties for this compound
| ADME Property | Predicted Value/Classification |
| Molecular Weight | 213.05 g/mol |
| LogP | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Lipinski's Rule of Five | Compliant |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Low |
| CYP2D6 Inhibition | Non-inhibitor |
Future Perspectives and Emerging Research Directions
Advancements in Synthetic Chemistry for Enhanced Diversity and Scalability
The evolution of synthetic methodologies is paramount for unlocking the full potential of the pyrazolo[4,3-c]pyridine core. Modern techniques are moving beyond traditional methods to offer greater efficiency, diversity, and scalability, which are critical for building extensive compound libraries for drug discovery programs.
Recent progress emphasizes metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions (MCRs) to construct the pyrazolopyridine framework. mdpi.comresearcher.life These methods allow for the rapid generation of derivatives from simple precursors. mdpi.com A key area of advancement is "vectorial functionalisation," a strategy that enables the selective modification of different positions on the heterocyclic scaffold. rsc.orgrsc.org For instance, researchers have demonstrated selective reactions at the N-1 and N-2 nitrogen atoms, as well as at various carbon positions (C-3, C-5, and C-7) of the pyrazolo[3,4-c]pyridine ring system. rsc.orgrsc.org This precise control over molecular architecture is crucial for fine-tuning the pharmacological properties of the resulting compounds.
These advanced synthetic routes facilitate the creation of diverse libraries of compounds, which are essential for exploring structure-activity relationships (SAR) and identifying lead candidates with optimal potency and selectivity. acs.orgnih.gov
Table 1: Modern Synthetic Approaches for Pyrazolopyridine Scaffolds
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, higher yields, and often cleaner reactions. mdpi.comresearcher.life |
| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single step to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. researcher.life |
| Vectorial Functionalisation | Stepwise, site-selective modification of the core scaffold. | Precise control over compound structure, enabling systematic exploration of SAR. rsc.orgrsc.org |
| Palladium-Catalysed Cross-Coupling | Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form new carbon-carbon and carbon-nitrogen bonds. | High versatility for introducing a wide range of substituents. rsc.orgrsc.org |
Discovery of Unconventional Biological Targets
While pyrazolopyridine derivatives have been extensively studied as kinase inhibitors for cancer therapy, emerging research is uncovering their activity against a broader and more unconventional range of biological targets. benthamdirect.comnih.govrsc.org This expansion opens up new therapeutic possibilities beyond oncology.
One of the most significant new areas is the targeting of protein-protein interactions (PPIs). acs.orgresearchgate.net For example, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 interaction, a critical process for protein import into glycosomes in Trypanosoma parasites. acs.orgresearchgate.net This discovery presents a novel strategy for developing treatments for parasitic diseases like sleeping sickness and Chagas disease. acs.org
Other non-traditional targets for related pyrazolopyridine scaffolds include:
Carbonic Anhydrases (CAs): Certain pyrazolo[4,3-c]pyridine sulfonamides have shown inhibitory activity against various human CA isoforms, which are involved in a range of physiological processes. nih.govresearchgate.net
Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors of TRKs, which are implicated in the proliferation of cancer cells. rsc.org
TANK-binding kinase 1 (TBK1): This noncanonical IKK family member, involved in innate immunity and oncogenesis, has been successfully targeted by 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov
Monopolar spindle kinase 1 (Mps1): As a key element in the mitotic checkpoint, Mps1 is a clinical target for aggressive tumors, and pyrazolo[3,4-b]pyridine compounds have been identified as potent inhibitors. nih.gov
The ability of the pyrazolopyridine core to engage with such diverse targets underscores its versatility and potential for development into therapies for a wide spectrum of diseases, including infectious diseases, inflammation, and neurological disorders. nih.govnih.gov
Integration with High-Throughput Screening and Omics Technologies
The synergy between advanced synthetic chemistry and modern biological screening methods is accelerating the discovery of new pyrazolo[4,3-c]pyridine-based drug candidates. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets, significantly shortening the initial phases of drug discovery. mdpi.com
Computational methods, such as virtual screening and structure-based drug design, play a crucial role in this process. By using computer models of target proteins, researchers can identify promising pyrazolo[4,3-c]pyridine derivatives in silico before committing to their synthesis and laboratory testing. acs.orgresearchgate.netnih.gov This rational design approach was successfully used to identify the initial pyrazolo[4,3-c]pyridine hits against the PEX14–PEX5 PPI. acs.orgresearchgate.net
Furthermore, the integration of "omics" technologies (e.g., genomics, proteomics, metabolomics) is set to revolutionize how the mechanisms of action of these compounds are understood. By analyzing changes in gene expression, protein levels, or metabolic pathways in response to treatment with a pyrazolo[4,3-c]pyridine derivative, researchers can identify its primary targets and off-target effects, leading to a more comprehensive understanding of its biological activity.
Design of Multi-Targeting Agents and Ligand-Directed Covalent Modulators
A sophisticated approach in modern drug design involves creating molecules that can interact with multiple targets simultaneously or form a permanent bond with their target. These strategies aim to enhance therapeutic efficacy, overcome drug resistance, and achieve more durable clinical responses.
Multi-Targeting Agents: The pyrazolo[4,3-c]pyridine scaffold is an ideal starting point for designing multi-targeting agents due to its inherent ability to bind to various protein families, particularly kinases. ju.edu.sa A single drug that inhibits multiple signaling pathways involved in a disease like cancer could be more effective than a combination of single-target drugs.
Ligand-Directed Covalent Modulators: Another emerging frontier is the development of covalent inhibitors. These molecules are designed to form a stable, covalent bond with a specific amino acid residue within the target protein's active site. nih.gov This leads to irreversible inhibition and can result in greater potency and a longer duration of action. The pyrazolo[4,3-c]pyridine scaffold can be functionalized with reactive groups (e.g., an acrylamide) that can engage with nucleophilic residues like cysteine, making it a viable core for developing next-generation covalent modulators. nih.gov
Challenges and Opportunities in the Translational Research of Pyrazolo[4,3-c]pyridine Derivatives
Translating a promising compound from the laboratory to the clinic is a complex process fraught with challenges. For pyrazolo[4,3-c]pyridine derivatives, key hurdles include optimizing their pharmacokinetic properties, such as metabolic stability, oral bioavailability, and minimizing off-target toxicity. nih.govrsc.org Improving the metabolic profile of a scaffold is a common challenge; for instance, bioisosteric replacement of a pyrrole (B145914) ring with a pyrazole (B372694) moiety was employed in one case to enhance metabolic stability. nih.gov
Despite these challenges, the opportunities are vast. The demonstrated efficacy of pyrazolopyridine derivatives in preclinical cancer models, including xenograft mouse models, highlights their potential as next-generation anticancer agents. nih.govnih.govnih.gov The discovery of their activity against unconventional targets, such as those in parasites, opens up entirely new fields of application. acs.org
Future success will depend on a multidisciplinary approach that combines rational drug design, advanced synthetic chemistry, and comprehensive biological evaluation. Continued investment in understanding the structure-activity relationships and mechanisms of action of compounds like 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine will be crucial for overcoming the challenges of translational research and ultimately delivering novel and effective medicines. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, and how are intermediates characterized?
The synthesis typically involves cyclization and functionalization steps. For example, pyrazolo-pyridine cores can be formed via condensation of hydrazines with carbonyl-containing precursors. A representative method involves heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr to introduce the bromo substituent . Key intermediates (e.g., tert-butyl protected derivatives) are purified via liquid chromatography and characterized by H NMR and LC-MS. For instance, tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (a structural analog) shows distinct NMR peaks: δ 1.73 (s, 9H, Boc group), 8.65 (d, J = 5.2 Hz, 1H), and 8.20 (d, J = 5.2 Hz, 1H) .
Q. What safety precautions are recommended when handling pyrazolo-pyridine derivatives?
While specific safety data for this compound is limited, structurally similar compounds (e.g., 3-amino-1H-pyrazolo[4,3-c]pyridin-4-ol) require standard laboratory precautions: use of gloves, goggles, and fume hoods due to potential irritancy. Emergency protocols include rinsing exposed skin/eyes with water and consulting safety data sheets (SDS) for spill management .
Q. How are substituents on the pyrazolo-pyridine core analyzed for regioselectivity?
Regioselectivity in bromination or amination is confirmed via H NMR and X-ray crystallography. For example, in 3-bromo-1H-pyrazolo[4,3-b]pyridine, the bromo group at position 3 is verified by coupling patterns in NMR (e.g., doublets at δ 8.65 and 8.20 ppm) and crystallographic data showing bond lengths consistent with bromine substitution .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for pyrazolo-pyridine synthesis?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error in optimizing coupling reactions (e.g., Buchwald-Hartwig amination) . This method could streamline Pd-catalyzed steps, such as introducing aryl amine groups at position 3 .
Q. What strategies resolve contradictions in spectroscopic data for pyrazolo-pyridine derivatives?
Contradictions in NMR or LC-MS data (e.g., unexpected coupling patterns) are resolved via:
- Isotopic labeling : Tracking N or C in hydrazine precursors to confirm bond formation.
- 2D NMR : HSQC and HMBC correlations to assign ambiguous peaks. For example, in 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine, HMBC correlations between NH and pyridine carbons confirm connectivity .
- X-ray crystallography : Definitive structural assignment, as demonstrated for 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (R factor = 0.031) .
Q. How do electronic effects influence substitution patterns in pyrazolo-pyridine derivatives?
Electron-withdrawing groups (e.g., bromo at position 4) direct electrophilic substitution to electron-rich positions. For instance, bromine at position 4 deactivates the pyridine ring, favoring amination at position 3 via Pd catalysis. This is evidenced by the synthesis of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, where bromine at position 4 does not hinder coupling at position 3 due to steric and electronic effects .
Methodological Tables
Q. Table 1. Representative Reaction Conditions for Pyrazolo-Pyridine Bromination
| Step | Reagents/Conditions | Key Intermediate | Yield | Characterization |
|---|---|---|---|---|
| Bromination | HBr (48%), RT, 3 h | 3-Bromo-1H-pyrazolo[4,3-b]pyridine | 29% | H NMR: δ 8.65 (d, J = 5.2 Hz), 8.20 (d, J = 5.2 Hz); LC-MS: m/z 198 [M+H]+ |
Q. Table 2. Computational vs. Experimental Optimization
| Parameter | Computational Prediction | Experimental Validation |
|---|---|---|
| Solvent for coupling | DMF (high polarity) | DMF confirmed optimal for Pd-catalyzed coupling |
| Catalyst loading | Pd(dba) (2 mol%) | 2 mol% gave 70% yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
